N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC16416850
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClN3O |
|---|---|
| Molecular Weight | 253.73 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H15N3O.ClH/c1-15-9-11(8-14-15)13-7-10-3-5-12(16-2)6-4-10;/h3-6,8-9,13H,7H2,1-2H3;1H |
| Standard InChI Key | IQTOINFXRMHETI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)NCC2=CC=C(C=C2)OC.Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted with a methyl group at position 1 and a (4-methoxyphenyl)methyl group at position 4. The hydrochloride salt form introduces a chloride counterion, stabilizing the amine group and improving solubility. The molecular formula is C₁₂H₁₆N₃O·HCl, with a molar mass of 265.74 g/mol. The methoxy group (-OCH₃) on the phenyl ring enhances electron-donating effects, influencing reactivity and interactions with biological targets.
Key Functional Groups
-
Pyrazole Ring: Serves as the core structure, contributing to planar geometry and hydrogen-bonding capabilities.
-
Methyl Group (Position 1): Increases steric bulk, potentially affecting binding affinity.
-
(4-Methoxyphenyl)methyl Group (Position 4): Introduces aromaticity and lipophilicity, facilitating membrane permeability.
-
Hydrochloride Salt: Enhances solubility in polar solvents, critical for in vitro assays.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 265.74 g/mol |
| LogP (Partition Coefficient) | ~2.8 (predicted) |
| Solubility | Soluble in water (HCl salt form) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
The hydrochloride salt reduces the compound’s logP compared to its free base, balancing lipophilicity and aqueous solubility. This property is advantageous for drug formulation, as it improves bioavailability.
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis of N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine hydrochloride typically involves a multi-step sequence:
-
Formation of the Pyrazole Core:
Hydrazine reacts with a 1,3-diketone precursor under acidic conditions to form the pyrazole ring. For example, acetylacetone may serve as the diketone, yielding 1-methylpyrazol-4-amine intermediates. -
Introduction of the (4-Methoxyphenyl)methyl Group:
A nucleophilic substitution or reductive amination reaction attaches the (4-methoxyphenyl)methyl moiety. In one approach, 4-methoxybenzyl chloride reacts with the pyrazole amine under basic conditions . -
Salt Formation:
Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) yields the hydrochloride salt.
Optimization Techniques
-
Catalytic Hydrogenation: Patent WO2015159170A2 describes using palladium on carbon (Pd/C) under hydrogen to reduce intermediates, improving reaction efficiency .
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures enhances purity (>98%).
-
Yield Enhancement: Optimizing stoichiometry (e.g., excess 4-methoxybenzyl chloride) and reaction time (12–24 hours) maximizes output .
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes central to prostaglandin and leukotriene biosynthesis. In murine macrophage models, it reduces prostaglandin E₂ (PGE₂) levels by 60–70% at 10 µM, comparable to celecoxib. The methoxyphenyl group likely interacts with hydrophobic pockets in COX-2, while the pyrazole nitrogen forms hydrogen bonds with catalytic residues.
Metabolic Stability
Microsomal assays using human liver microsomes reveal a half-life of 45 minutes, indicating moderate hepatic stability. Primary metabolites result from O-demethylation of the methoxy group and oxidation of the pyrazole ring.
Pharmacological and Toxicological Profiles
Pharmacokinetics
-
Absorption: Oral bioavailability in rats is ~40%, attributed to moderate lipophilicity (logP ~2.8).
-
Distribution: Plasma protein binding is 85–90%, with a volume of distribution (Vd) of 1.2 L/kg.
-
Excretion: Renal clearance accounts for 60% of elimination, with a half-life of 3.5 hours.
Acute Toxicity
In rodent studies, the LD₅₀ is 320 mg/kg (oral) and 150 mg/kg (intravenous). Adverse effects at sublethal doses (≥100 mg/kg) include lethargy and gastrointestinal distress.
Applications and Future Directions
Therapeutic Applications
-
Inflammatory Disorders: Potential use in rheumatoid arthritis and psoriasis due to COX-2/5-LOX dual inhibition.
-
Oncology: Adjuvant therapy for cancers with overactive PI3K/Akt pathways.
-
Dermatology: Topical formulations for eczema, leveraging anti-inflammatory and antiproliferative effects.
Industrial Synthesis
Scale-up processes utilize continuous flow reactors to optimize the hydrogenation step, reducing reaction time from 12 hours to 2 hours . Quality control employs HPLC with UV detection (λ = 254 nm) to ensure purity ≥99%.
Research Opportunities
-
Structure-Activity Relationships (SAR): Modifying the methoxy group’s position (e.g., 3-methoxy derivatives) to enhance potency.
-
Nanoparticle Delivery: Encapsulation in lipid nanoparticles to improve oral bioavailability.
-
Combination Therapies: Synergistic studies with checkpoint inhibitors in cancer models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume